Basicity Modulation: pKa Reduction of 3,3-Difluoropiperidin-4-OL Hydrochloride
The introduction of the gem-difluoro group significantly reduces the basicity of the piperidine nitrogen, a key parameter for optimizing interactions with biological targets and influencing solubility. The hydrochloride salt of 3,3-difluoropiperidin-4-OL exhibits an estimated pKa of 9.0, compared to the predicted pKa of 14.94 for the non-fluorinated piperidin-4-ol scaffold . This reduction of nearly 6 pKa units indicates a substantial decrease in basicity, which can reduce non-specific binding and improve target selectivity.
| Evidence Dimension | pKa (basicity) |
|---|---|
| Target Compound Data | 9.0 (estimated for hydrochloride salt) |
| Comparator Or Baseline | 14.94 (predicted for piperidin-4-ol) |
| Quantified Difference | ΔpKa ≈ -5.94 |
| Conditions | Predicted/estimated values; no unified experimental context. |
Why This Matters
This data is critical for procurement when designing molecules intended for specific pH environments or when modulating the protonation state to influence target engagement and off-target liabilities.
